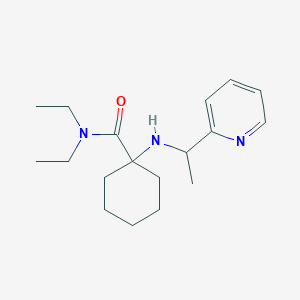![molecular formula C18H23N3O2S B7641676 2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine carboxamides. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide in lab experiments is its significant antitumor activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide. One of the potential directions is to investigate its potential application in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to understand its exact mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods for this compound could lead to its increased availability for research purposes.
Synthesemethoden
The synthesis of 2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide involves the reaction of benzylamine, 2-bromoethyl isothiocyanate, and 4-morpholinecarboxylic acid. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-11-19-17(24-13)14(2)20-18(22)21-8-9-23-16(12-21)10-15-6-4-3-5-7-15/h3-7,11,14,16H,8-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHSHNQTLFPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)
![5-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641615.png)
![4-[(dimethylamino)methyl]-N-[(1-phenylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7641625.png)
![[3-[1-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]amino]ethyl]phenyl]methanol](/img/structure/B7641640.png)
![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641656.png)
![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)